molecular formula C23H21N5O4S B11156481 N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11156481
M. Wt: 463.5 g/mol
InChI Key: KLALFMZLFRNUJG-UHFFFAOYSA-N
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Description

N-(5-{2-[(3-METHOXYPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-[(3-METHOXYPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach is to start with the formation of the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions The oxazole ring can be synthesized via a cyclization reaction involving an amide and a nitrile

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-[(3-METHOXYPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[5-[2-[(3-methoxybenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H21N5O4S/c1-14-19(20(28-32-14)15-7-4-3-5-8-15)22(30)25-23-27-26-18(33-23)11-12-24-21(29)16-9-6-10-17(13-16)31-2/h3-10,13H,11-12H2,1-2H3,(H,24,29)(H,25,27,30)

InChI Key

KLALFMZLFRNUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCNC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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